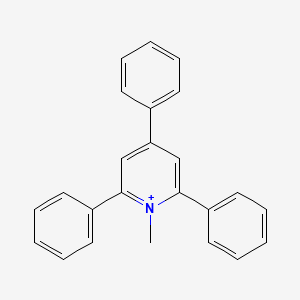

Pyridinium, 1-methyl-2,4,6-triphenyl-

Description

Significance and Research Context of N-Substituted Pyridinium (B92312) Cations in Advanced Organic Chemistry

N-substituted pyridinium cations are of considerable significance in advanced organic chemistry due to their versatile reactivity and wide-ranging applications. acs.org As the conjugate acids of pyridine (B92270) derivatives, these salts are fundamental products in many acid-base reactions. wikipedia.org Their aromaticity, as defined by Hückel's rule, and the positive charge on the nitrogen atom are key to their chemical behavior. wikipedia.org

Key Areas of Significance:

Synthetic Intermediates: Pyridinium salts serve as crucial electrophilic intermediates in organic synthesis. They are used to construct dearomatized structures like dihydropyridines, which are valuable in medicinal chemistry. wikipedia.org

Radical Chemistry: Recently, N-functionalized pyridinium salts have gained attention as potent precursors for radicals. acs.orgelsevierpure.com Under visible light irradiation, these salts can generate radicals, enabling novel C–H functionalization reactions on the pyridine core itself. This approach provides excellent regiocontrol for reactions at the C2 and C4 positions under mild, acid-free conditions, which is particularly useful for the late-stage modification of complex, bioactive molecules. acs.orgelsevierpure.com

Photocatalysis: The ability of certain pyridinium salts to form light-absorbing electron donor-acceptor (EDA) complexes has opened new avenues for reactivity under photocatalyst-free conditions. acs.orgelsevierpure.com 2,4,6-Triarylpyrylium salts, the precursors to many N-substituted pyridinium compounds, are themselves effective visible-light photocatalysts. nih.govacs.org

Reagents for C-C Bond Formation: N-Alkyl-2,4,6-triphenylpyridinium salts, often referred to as Katritzky salts, can undergo single-electron reduction to generate alkyl radicals. nih.govacs.org This reactivity is harnessed in photoredox catalysis to form C(sp³)–C(sp) and C(sp³)–C(sp²) bonds, applying amines as effective alkylating agents. acs.org

Leaving Groups: The pyridinium moiety can function as an effective leaving group in nucleophilic substitution reactions, further expanding its synthetic utility. nih.govacs.org

Broader Applications: The applications of pyridinium salts extend into materials science and coordination chemistry. Furthermore, certain pyridinium halides exhibit antimicrobial properties, which are influenced by factors like molecular hydrophobicity and the electron density on the nitrogen atom. mdpi.com

The table below summarizes the key research applications of N-substituted pyridinium cations.

| Application Area | Description | Key Advantages |

| Synthetic Intermediates | Used as electrophiles to synthesize other compounds, such as dihydropyridines. wikipedia.org | Versatile reactivity, access to important structural motifs. |

| Radical Precursors | Generate radicals for C-H functionalization under mild, visible-light conditions. acs.orgelsevierpure.com | High regioselectivity, acid-free conditions, suitable for late-stage functionalization. acs.orgelsevierpure.com |

| Photoredox Catalysis | Act as photocatalysts or form EDA complexes for light-induced reactions. acs.orgelsevierpure.comnih.gov | Enables novel transformations, can eliminate the need for metal catalysts. acs.orgelsevierpure.com |

| Alkyl Radical Sources | Generate alkyl radicals upon reduction, used in C-C bond formation. nih.govacs.org | Utilizes readily available primary amines as starting materials. acs.org |

| Leaving Groups | The pyridinium group can be displaced in nucleophilic substitution reactions. nih.govacs.org | Provides a pathway for diverse molecular modifications. |

Historical Development of Research on 2,4,6-Triphenylpyridinium Frameworks

The study of 2,4,6-triphenylpyridinium frameworks is intrinsically linked to the chemistry of their precursors, the 2,4,6-triphenylpyrylium (B3243816) salts. The synthesis of these pyrylium (B1242799) salts from simple, readily available starting materials like acetophenone (B1666503) and benzalacetophenone (a chalcone (B49325) derivative) has been well-established for decades. nih.govorgsyn.org

Early research focused on the fundamental transformation of these pyrylium salts into N-substituted pyridinium derivatives. researchgate.net This conversion, a classic reaction where the pyrylium ring is opened by a primary amine and then recloses to form the pyridinium ring, has long been a reliable method for synthesizing a wide array of these compounds. researchgate.net

In recent years, research has shifted from simple synthesis to exploring the sophisticated applications of these frameworks. A significant advancement has been the use of 2,4,6-triarylpyrylium salts as visible-light photocatalysts for both small molecule synthesis and polymerizations. nih.govacs.org

The resulting N-alkyl-2,4,6-triphenylpyridinium salts (Katritzky salts) have become prominent as redox-active reagents. nih.govacs.org The development of methods for their single-electron reduction through metal catalysis, photoredox catalysis, or the formation of EDA complexes has unlocked their potential as sources of alkyl radicals. nih.gov This has led to innovative strategies for forming carbon-carbon bonds using primary amines as the alkyl source. acs.org

Beyond synthesis, 2,4,6-triphenylpyridinium frameworks have found utility in analytical chemistry. They have been developed as ionization markers for the mass spectrometry analysis of peptides. researchgate.net Attaching the bulky, permanently charged triphenylpyridinium group to a peptide enhances its ionization efficiency, allowing for more sensitive detection. researchgate.net

The timeline below highlights key milestones in the development of 2,4,6-triphenylpyridinium chemistry.

| Period | Key Research Focus | Developments and Applications |

| Early 20th Century | Foundational Synthesis | Establishment of methods to synthesize 2,4,6-triphenylpyrylium salts from simple precursors like acetophenone and chalcones. nih.govorgsyn.org |

| Mid 20th Century | Conversion to Pyridiniums | Widespread use of the reaction between pyrylium salts and primary amines to create a diverse range of N-substituted 2,4,6-triphenylpyridinium salts. researchgate.net |

| Late 20th - Early 21st Century | Advanced Applications | Emergence of 2,4,6-triarylpyrylium salts as visible-light photocatalysts. nih.govacs.org |

| Contemporary Research | Redox-Active Reagents & Analytical Tools | Development of N-alkyl-2,4,6-triphenylpyridinium salts (Katritzky salts) as sources of alkyl radicals for C-C bond formation via photoredox catalysis. nih.govacs.org Use as ionization enhancers in mass spectrometry. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

47442-31-9 |

|---|---|

Molecular Formula |

C24H20N+ |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

1-methyl-2,4,6-triphenylpyridin-1-ium |

InChI |

InChI=1S/C24H20N/c1-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21/h2-18H,1H3/q+1 |

InChI Key |

IOEUDCDSWFHKNJ-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for Pyridinium, 1 Methyl 2,4,6 Triphenyl and Analogues

Direct Synthesis Approaches for 1-Methyl-2,4,6-triphenylpyridinium Salts

The direct synthesis of 1-methyl-2,4,6-triphenylpyridinium salts can be achieved through two primary routes: the methylation of the corresponding pyridine (B92270) derivative and the reaction of a pyrylium (B1242799) salt with methylamine.

Methylation Protocols for 2,4,6-Triphenylpyridine (B1295210) Derivatives

The quaternization of the nitrogen atom in the 2,4,6-triphenylpyridine ring is a direct method to introduce a methyl group and form the desired pyridinium (B92312) salt. This process typically involves the reaction of the pyridine with a methylating agent. While specific protocols for the direct methylation of 2,4,6-triphenylpyridine are not extensively detailed in the provided research, the general principles of pyridine alkylation can be applied. These reactions usually employ methylating agents such as methyl iodide or dimethyl sulfate.

Synthetic Routes Utilizing 2,4,6-Triphenylpyrylium (B3243816) Salts as Precursors

A more common and efficient method for the synthesis of 1-methyl-2,4,6-triphenylpyridinium salts involves the use of 2,4,6-triphenylpyrylium salts as precursors. nih.gov Pyrylium salts are highly reactive towards nucleophiles, and their reaction with primary amines provides a straightforward route to N-substituted pyridinium salts, often referred to as Katritzky salts. nih.gov

The reaction of 2,4,6-triphenylpyrylium tetrafluoroborate (B81430) with a primary amine, such as methylamine, in a suitable solvent like ethanol (B145695) typically proceeds under reflux conditions to yield the corresponding 1-methyl-2,4,6-triphenylpyridinium salt. nih.gov This method is advantageous due to the ready availability of various pyrylium salts and primary amines, allowing for the synthesis of a diverse range of N-substituted pyridinium compounds. nih.gov A telescoped continuous-flow synthesis has also been developed for the preparation of N-alkyl triphenylpyridinium compounds, demonstrating the scalability and efficiency of this approach. nih.gov This flow process involves the initial synthesis of the pyrylium salt followed by its immediate reaction with the amine. nih.gov

| Amine | Product | Yield (%) |

| n-Propylamine | 1-Propyl-2,4,6-triphenylpyridinium tetrafluoroborate | 59 |

| n-Butylamine | 1-Butyl-2,4,6-triphenylpyridinium tetrafluoroborate | 41 |

| Isobutylamine | 1-Isobutyl-2,4,6-triphenylpyridinium tetrafluoroborate | 41 |

| Allylamine | 1-Allyl-2,4,6-triphenylpyridinium tetrafluoroborate | 54 |

| Benzylamine (B48309) | 1-Benzyl-2,4,6-triphenylpyridinium (B226668) tetrafluoroborate | 44 |

| Cyclopropylmethylamine | 1-(Cyclopropylmethyl)-2,4,6-triphenylpyridinium tetrafluoroborate | 25 |

| Isopropylamine | 1-Isopropyl-2,4,6-triphenylpyridinium tetrafluoroborate | 37 |

| Cyclobutylamine | 1-Cyclobutyl-2,4,6-triphenylpyridinium tetrafluoroborate | 25 |

| Cyclohexylamine | 1-Cyclohexyl-2,4,6-triphenylpyridinium tetrafluoroborate | 35 |

This table presents the yields of various N-substituted 2,4,6-triphenylpyridinium tetrafluoroborates synthesized from 2,4,6-triphenylpyrylium tetrafluoroborate and the corresponding primary amine in a telescoped flow process. nih.gov

Advanced Synthetic Protocols for 2,4,6-Triarylpyridines (Precursors and Analogues)

The synthesis of 2,4,6-triarylpyridines is crucial as they are the direct precursors for the formation of the corresponding pyridinium salts. Advanced synthetic methods, including multicomponent reactions and catalyst-mediated approaches, have been developed to improve the efficiency and environmental friendliness of their preparation.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single step to form a complex product, minimizing waste and saving time and resources. scirp.orgrsc.org The synthesis of 2,4,6-triarylpyridines is well-suited for MCRs, typically involving the condensation of an aryl aldehyde, an acetophenone (B1666503) derivative, and a nitrogen source, commonly ammonium (B1175870) acetate (B1210297). scirp.orgrsc.org

An efficient and general protocol for the synthesis of functionalized 2,4,6-triarylpyridines has been developed using aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as the nitrogen source under microwave irradiation. rsc.org This method, controlled by Lewis acids, allows for the selective synthesis of these six-membered heterocycles. rsc.org The reaction of acetophenone and benzaldehyde (B42025) in the presence of HMDS and a catalytic amount of TMSOTf under microwave irradiation at 150 °C for 30 minutes yields 2,4,6-triphenylpyridine in 92% yield. rsc.org

Catalyst-Mediated Syntheses

The use of catalysts, particularly heterogeneous solid acid catalysts, has significantly advanced the synthesis of 2,4,6-triarylpyridines by providing milder reaction conditions, easier product isolation, and catalyst recyclability.

Montmorillonite K10 Clay: Montmorillonite K10, a type of clay, has proven to be an effective and environmentally benign catalyst for the one-pot synthesis of 2,4,6-triarylpyridines. scirp.org The reaction is typically carried out under solvent-free conditions by heating a mixture of an aldehyde, an acetophenone, and ammonium acetate with the activated K10 clay. scirp.org This method offers high yields (up to 97%), short reaction times, and the catalyst can be easily recovered and reused for several cycles without a significant loss of activity. scirp.org The non-corrosive, easy-to-handle, and inexpensive nature of Montmorillonite K10 makes it an attractive catalyst for green synthesis. scirp.org

| Aldehyde | Acetophenone | Product | Yield (%) |

| Benzaldehyde | Acetophenone | 2,4,6-Triphenylpyridine | 95 |

| 4-Chlorobenzaldehyde | Acetophenone | 4-(4-Chlorophenyl)-2,6-diphenylpyridine | 97 |

| 4-Methoxybenzaldehyde | Acetophenone | 4-(4-Methoxyphenyl)-2,6-diphenylpyridine | 92 |

| 4-Nitrobenzaldehyde | Acetophenone | 4-(4-Nitrophenyl)-2,6-diphenylpyridine | 90 |

| Benzaldehyde | 4-Methylacetophenone | 2,6-Di(4-methylphenyl)-4-phenylpyridine | 93 |

| Benzaldehyde | 4-Chloroacetophenone | 2,6-Di(4-chlorophenyl)-4-phenylpyridine | 96 |

This table showcases the yields of various 2,4,6-triarylpyridines synthesized via a one-pot reaction of aldehydes, acetophenones, and ammonium acetate catalyzed by Montmorillonite K10 clay under solvent-free conditions at 120°C. scirp.org

ZSM-5: ZSM-5, a zeolite-based heterogeneous catalyst, is also employed for the efficient, one-pot, three-component synthesis of 2,4,6-triarylpyridines. figshare.com This method involves the reaction of substituted benzaldehydes, acetophenones, and ammonium acetate under solvent-free conditions. figshare.com ZSM-5 demonstrates high efficiency and reusability, making it a sustainable catalyst for this transformation. figshare.com The protocol is applicable to a broad range of substrates with both electron-donating and electron-withdrawing groups on the aldehydes and ketones. figshare.com The key advantages of using ZSM-5 include milder reaction conditions, straightforward workup, high yields of the desired pyridines, and the recyclability of the catalyst. figshare.com

Green and Solvent-Free Methodologies

In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. For the synthesis of pyridinium salts, mechanochemical and microwave-assisted techniques have emerged as powerful solvent-free or solvent-minimized alternatives to traditional solution-phase reactions.

Mechanochemistry, which involves inducing reactions through mechanical energy (e.g., grinding), offers a rapid and efficient route to quaternary pyridinium salts. acs.org For instance, the quaternization of pyridoxal (B1214274) oxime with substituted phenacyl bromides can be achieved by liquid-assisted grinding (LAG) in a mortar and pestle. acs.org This method significantly reduces reaction times and eliminates the need for bulk solvents, aligning with the goals of green chemistry. acs.org While this specific example does not produce the target compound, the principle is broadly applicable to the N-alkylation of pyridines. A mechanochemical approach has also been developed for the deaminative arylation of amides, where pyrylium tetrafluoroborate is used to activate the amide bond, showcasing the utility of mechanochemistry in complex transformations involving pyridinium intermediates. nih.govrsc.org

Microwave-assisted synthesis is another green methodology that can dramatically reduce reaction times and improve yields. The synthesis of 2,4,6-triarylpyridines has been achieved through a one-pot reaction of acetophenones, benzaldehydes, and ammonium acetate under microwave irradiation without a catalyst. lookchem.com This solvent-free approach provides a rapid and efficient entry to the 2,4,6-triphenylpyridine core. Furthermore, microwave irradiation has been successfully employed in the N-alkylation step to form pyridinium salts. For example, the synthesis of 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium salts is achieved by reacting the parent imidazo[1,5-a]pyridine (B1214698) with iodoethane (B44018) in acetonitrile (B52724) under microwave heating at 155 °C for 50 minutes. mdpi.com

| Method | Reactants | Product | Key Advantages |

| Liquid-Assisted Grinding (LAG) | Pyridoxal oxime, Phenacyl bromides | Quaternary pyridinium salts | Solvent-free, rapid, simple workup acs.org |

| Microwave-Assisted Synthesis | Acetophenone, Benzaldehyde, Ammonium Acetate | 2,4,6-Triphenylpyridine | Solvent-free, catalyst-free, rapid lookchem.com |

| Microwave-Assisted N-alkylation | 2-(imidazo[1,5-a]pyridine-1-yl)pyridine, Iodoethane | 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium iodide | Reduced reaction time, high efficiency mdpi.com |

Decarboxylative Oxidative Coupling Routes

Decarboxylative oxidative coupling has emerged as a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds, starting from readily available carboxylic acids. wpunj.edu This approach has been successfully applied to the synthesis of 2,4,6-triaryl pyridines. In one such method, arylacetic acids undergo a decarboxylative oxidative coupling with acetophenone oximes at room temperature. orgchemres.org The reaction is facilitated by the in situ generation of singlet molecular oxygen, providing an efficient route to the 2,4,6-triaryl pyridine scaffold. orgchemres.org This methodology offers a mild and efficient alternative to traditional condensation reactions for constructing the core structure of the target compound.

Derivatization and Functionalization Strategies of Pyridinium Scaffolds

Once the pyridinium core is synthesized, further derivatization and functionalization can be carried out to introduce desired substituents and modulate the properties of the molecule.

N-Functionalization of Pyridinium Rings

The quaternization of the nitrogen atom in a pyridine ring is a fundamental transformation in the synthesis of pyridinium salts. For the preparation of Pyridinium, 1-methyl-2,4,6-triphenyl-, the N-methylation of 2,4,6-triphenylpyridine is the key step. This can be achieved through various methylation strategies. A process for the selective methylation of pyridine compounds at a position alpha to the heterocyclic nitrogen atom involves contacting the pyridine compound with a methylating agent capable of producing methyl radicals in the presence of a nickel and nickel oxide catalyst. google.com Alternatively, N-methylation can be achieved using methyl trifluoromethanesulfonate (B1224126), which has been used to methylate imines to form iminium ions, a reaction analogous to the quaternization of pyridines. nih.gov

Carbon-Carbon Bond Formation on Pyridinium Frameworks

The pyridinium framework can be further functionalized through the formation of new carbon-carbon bonds. N-functionalized pyridinium salts have been explored as convenient precursors for radical species, which can then participate in C-C bond-forming reactions. researchgate.netacs.org These reactions often proceed via a single electron transfer (SET) mechanism. For example, pyridinium salts can be used in photocatalytic enantioselective α-alkylation reactions. thieme.de The unique reactivity of pyridinyl radicals, generated from the single-electron reduction of pyridinium ions, allows for effective coupling with various radical partners. rsc.org

| Reaction Type | Reactants | Key Features |

| Radical Addition | N-functionalized pyridinium salts, Alkenes | Formation of C-C bonds via radical intermediates. researchgate.netacs.org |

| Photocatalytic α-alkylation | Pyridinium salts, Aldehydes | Enantioselective C-C bond formation. thieme.de |

Synthesis of Phenol-Pyridinium Salts

A notable derivatization strategy is the synthesis of phenol-pyridinium salts. A dual photocatalytic system using visible light has been developed for the C-N cross-coupling of unprotected phenols and pyridines to furnish pyridinium salts. nih.govacs.orgnih.govfigshare.com This method utilizes an iridium(III) photocatalyst in the presence of oxygen. nih.govnih.gov The reaction proceeds through the oxidation of the phenol (B47542) to a phenoxyl radical cation, which is then intercepted by the nucleophilic pyridine. nih.gov The formation of an electron donor-acceptor (EDA) complex between the phenol and the protonated pyridine serves as an additional source of the phenoxyl radical cation. nih.gov This strategy allows for the facile formation of C-N bonds under mild conditions without the need for halides or intense UV light. nih.gov

| Catalyst | Reactants | Product | Reaction Conditions |

| Iridium(III) photocatalyst | Phenols, Pyridines | Phenol-pyridinium salts | Visible light, air nih.govnih.gov |

Chemical Reactivity and Mechanistic Investigations of Pyridinium, 1 Methyl 2,4,6 Triphenyl Species

Nucleophilic Displacement Reactions

The 1-methyl-2,4,6-triphenylpyridinium cation is a versatile substrate in organic synthesis, particularly in reactions involving the displacement of the N-methyl group. The reactivity of this cation is largely influenced by the stability of the leaving group, 2,4,6-triphenylpyridine (B1295210), which is a neutral and highly stable aromatic molecule. This inherent stability facilitates the cleavage of the N-C(methyl) bond upon nucleophilic attack.

Displacement of N-Substituents from Pyridinium (B92312) Cations

The displacement of N-substituents from pyridinium cations, particularly 1-substituted 2,4,6-triphenylpyridinium salts, provides a valuable method for the conversion of primary amines into a variety of other functional groups. In this context, the 2,4,6-triphenylpyridine moiety serves as an excellent leaving group. A range of nucleophiles have been shown to effectively displace 2,4,6-triphenylpyridine from its 1-substituted derivatives, leading to the formation of new C-N, C-O, C-S, and C-halogen bonds.

For instance, benzylamine (B48309) can be readily converted into the corresponding 1-benzyl-2,4,6-triphenylpyridinium (B226668) cation. Subsequent reaction with various nucleophiles results in the displacement of 2,4,6-triphenylpyridine in high yields. This methodology has been successfully applied to pyridylmethylamines as well, offering a synthetic advantage by avoiding the use of unstable pyridylmethyl halides. The general scheme for this reaction is depicted below:

Figure 1: General scheme for the nucleophilic displacement of 2,4,6-triphenylpyridine from 1-substituted pyridinium cations.

Figure 1: General scheme for the nucleophilic displacement of 2,4,6-triphenylpyridine from 1-substituted pyridinium cations.The following table summarizes the yields of various products obtained from the reaction of 1-benzyl-2,4,6-triphenylpyridinium tetrafluoroborate (B81430) with different nucleophiles.

| Nucleophile | Product | Yield (%) |

| Piperidine | N-Benzylpiperidine | 95 |

| Morpholine | N-Benzylmorpholine | 90 |

| Sodium Azide (B81097) | Benzyl Azide | 85 |

| Sodium Iodide | Benzyl Iodide | 80 |

| Sodium Phenoxide | Benzyl Phenyl Ether | 75 |

Table 1: Yields of products from the reaction of 1-benzyl-2,4,6-triphenylpyridinium tetrafluoroborate with various nucleophiles.

Regiochemical and Stereochemical Studies (e.g., SN2', SN1' Pathways)

Investigations into the nucleophilic displacement of N-substituents from pyridinium cations have explored the possibility of SN2' and SN1' reaction pathways, particularly when the N-substituent is an allylic system. While direct studies on 1-methyl-2,4,6-triphenylpyridinium are limited in this specific context due to the nature of the methyl group, research on analogous systems with more complex N-alkyl groups provides valuable insights.

For example, studies on N-(α-methylallyl)pyridiniums have shown rearrangements to their N-(γ-methylallyl) counterparts, suggesting the involvement of ion-pair intermediates and pathways analogous to SN1' reactions. In the case of N-(α-phenylethyl)pyridiniums within the 2,4,6-triphenyl series, solvolysis has been observed to proceed with racemization, indicating a mechanism with significant SN1 character.

Nucleophilic substitution on optically active phenylalanine ethyl ester triphenylpyridinium salt has been shown to yield partially inverted azide products, suggesting that the reaction can proceed, at least in part, through a pathway that influences the stereochemistry at the reacting center. udsm.ac.tzajol.info This partial inversion points towards a competition between SN2 and SN1-like mechanisms.

Role of Ion-Pair Intermediates

The involvement of ion-pair intermediates has been a significant point of discussion in the mechanisms of nucleophilic displacement reactions of N-substituted pyridinium salts. The stability of the departing 2,4,6-triphenylpyridine and the nature of the solvent can influence the lifetime and reactivity of these intermediates.

In solvolysis reactions of N-(secondary alkyl)pyridiniums, the formation of ion-pair intermediates is a key mechanistic feature. For instance, the solvolysis of 1-(α-phenylethyl)-2-isopropyl-4,6-diphenylpyridinium in chlorobenzene (B131634) follows first-order kinetics and results in racemization, which is consistent with the formation of a carbocationic intermediate that exists as an ion pair with the departing 2,4,6-triphenylpyridine. The rearrangement of N-(α-methylallyl)pyridiniums to their γ-isomers is also rationalized through a process analogous to ion return from an ion-pair intermediate.

Electron Transfer Processes

Beyond nucleophilic displacement, 1-methyl-2,4,6-triphenylpyridinium and its N-alkyl analogues, often referred to as Katritzky salts, are potent precursors for the generation of alkyl radicals through electron transfer processes.

Generation and Reactivity of Alkyl Radical Intermediates (Katritzky Salts)

N-Alkyl-2,4,6-triphenylpyridinium salts have emerged as effective sources of alkyl radicals upon single-electron reduction. acs.org This process can be initiated through various methods, including metal catalysis, photoredox catalysis, and the formation of electron donor-acceptor (EDA) complexes. acs.org The single-electron transfer to the pyridinium salt leads to the formation of a transient pyridinyl radical, which readily fragments to yield the stable 2,4,6-triphenylpyridine and an alkyl radical. nih.gov

The generated alkyl radicals can then participate in a wide range of synthetic transformations, including cross-coupling reactions. For example, a nickel-catalyzed reductive coupling of secondary Katritzky alkylpyridinium salts with methyl iodide has been developed, allowing for the transformation of amino groups into methyl groups. nih.gov The proposed mechanism involves the generation of an alkyl radical from the pyridinium salt, which then engages in the nickel catalytic cycle. nih.gov The generation of an alkyl radical is supported by trapping experiments with TEMPO. nih.gov

The versatility of this approach is highlighted by its application in deaminative alkyl-alkyl cross-couplings, where primary and secondary alkyl pyridinium salts react with primary alkylzinc halides. nih.gov

Single Electron Transfer (SET) Mechanisms

The formation of alkyl radicals from Katritzky salts is fundamentally a single electron transfer (SET) process. The pyridinium moiety acts as an electron acceptor, and upon receiving an electron, it undergoes fragmentation. acs.org This SET can be induced by various means. For instance, visible light-activated EDA complexes between Katritzky salts and electron donors like Hantzsch ester or triethylamine (B128534) can lead to photoinduced single-electron transfer and subsequent generation of alkyl radicals. researchgate.net

Theoretical investigations into the N-dealkylation of related compounds have also considered SET as a possible mechanistic pathway. researchgate.net The feasibility of the SET process is dependent on the redox potentials of the pyridinium salt and the electron donor. The electron-deficient nature of the 1-methyl-2,4,6-triphenylpyridinium cation makes it a suitable candidate for accepting an electron and initiating the radical generation cascade.

The general mechanism for the generation of an alkyl radical from a Katritzky salt via a SET process is illustrated below:

Figure 2: General mechanism for the generation of an alkyl radical from a Katritzky salt via a Single Electron Transfer (SET) process.

Figure 2: General mechanism for the generation of an alkyl radical from a Katritzky salt via a Single Electron Transfer (SET) process.Charge-Transfer Complex Formation and Associated Reactivity

Pyridinium salts, including 1-methyl-2,4,6-triphenylpyridinium, are effective electron acceptors capable of forming charge-transfer complexes (CTCs) with various electron donors. researchgate.net These interactions have been the subject of spectrophotometric studies to understand the electronic properties and reactivity of N-substituted-2,4,6-triphenylpyridinium cations. The formation of these CTCs is often indicated by the appearance of new absorption bands in the visible region of the electromagnetic spectrum. datapdf.com

The reactivity associated with these charge-transfer complexes is significant, particularly in the field of photochemistry. For instance, CTCs formed between pyridinium salts and electron donors like N,N,3,5-tetramethylaniline (TMA) have been developed as efficient, metal-free, multi-wavelength (375–560 nm) photoinitiating systems for radical polymerization under mild, aerobic conditions. researchgate.net The formation of an electron donor-acceptor (EDA) complex can facilitate single-electron transfer upon exposure to visible light, initiating subsequent chemical reactions. nih.gov In such systems, the pyridinium salt acts as the electron acceptor, and upon excitation, the complex can trigger polymerization processes. These CTCs can also exhibit thermal initiation behavior at relatively low temperatures, which is advantageous for achieving deep curing or polymerization in areas shielded from light. researchgate.net

The study of charge-transfer interactions extends to the precursors of pyridinium salts, such as pyrylium (B1242799) ions. 2,4,6-triphenylpyrylium (B3243816) ions also form charge-transfer complexes with neutral organic donors, and these interactions have been investigated to understand the electron transfer from the donor molecule to the cation. datapdf.com The insights gained from pyrylium systems are often applicable to the corresponding pyridinium derivatives.

Electrocatalytic Reaction Mechanisms

The 1-methyl-2,4,6-triphenylpyridinium cation has been identified as a highly effective and record-breaking homogeneous metal-free electrocatalyst, particularly for the hydrogen evolution reaction (HER). researchgate.net Its electrocatalytic behavior is intricately linked to its electrochemical reduction pathways and subsequent protonation events.

The electrochemical reduction of 1-substituted 2,4,6-triphenylpyridinium salts in aprotic media like dimethylformamide has been studied using cyclic voltammetry. researchgate.net The process is generally characterized by one-electron reduction to form a π-radical. For certain 1-alkyl-2,4,6-trisubstituted pyridinium salts, these radicals are stable on the timescale of cyclic voltammetry experiments. researchgate.net

The general reduction pathway can be summarized as follows:

First Reduction (One-Electron Transfer): The pyridinium cation (Py⁺) accepts an electron to form a pyridinyl radical (Py•). Py⁺ + e⁻ ⇌ Py•

Second Reduction (Two-Electron Transfer): The radical can be further reduced to an anion (Py⁻), though this step may be followed by rapid chemical reactions. Py• + e⁻ ⇌ Py⁻

Depending on the experimental conditions, such as the potential sweep rate, these compounds can exhibit two or three reduction peaks. researchgate.net The stability and subsequent reactions of the generated radical and anion are influenced by the nature of the substituent at the nitrogen atom. researchgate.net In the context of electrocatalysis for hydrogen production, the initial one-electron reduction to form the pyridinyl radical is the crucial first step. researchgate.netrjsocmed.com The electrochemical response of N-methyl pyridinium ions can also involve specific interactions with the electrode surface, such as glassy carbon, potentially leading to the deposition of films. nih.govresearchgate.net

| Step | Reaction | Product | Notes |

|---|---|---|---|

| 1 | Py⁺ + e⁻ ⇌ Py• | Pyridinyl Radical | Initial one-electron reduction. The radical can be stable in aprotic media. researchgate.net |

| 2 | Py• + e⁻ ⇌ Py⁻ | Pyridinyl Anion | Two-electron reduction product. Cleavage rate of the anion may be slower than the radical. researchgate.net |

In the mechanism of electrocatalytic hydrogen formation using the N-methyl-2,4,6-triphenylpyridinium cation, protonation of the electrochemically generated species is a key stage. researchgate.netrjsocmed.com Density Functional Theory (DFT) studies have elucidated the thermodynamic aspects of this mechanism, revealing that the process proceeds through the formation of specific protonated intermediates. rjsocmed.com

The sequence for hydrogen evolution can be outlined as:

Reduction: The N-methyl-2,4,6-triphenylpyridinium cation is reduced to a radical.

Protonation: The radical undergoes protonation, primarily at the C2 position, to form a radical cation. rjsocmed.com

Further Reduction: This protonated radical cation is then reduced, leading eventually to the liberation of molecular hydrogen. rjsocmed.com

This mechanistic pathway highlights the critical role of both electron transfer and proton transfer steps in the catalytic cycle.

Advanced Spectroscopic and Photophysical Characterization of Pyridinium, 1 Methyl 2,4,6 Triphenyl and Analogues

Absorption and Emission Spectroscopy

The electronic absorption and emission spectra of pyridinium (B92312) derivatives are governed by the transitions between electronic energy levels within the molecule. For compounds like Pyridinium, 1-methyl-2,4,6-triphenyl-, these transitions are typically of a π-π* nature, localized on the aromatic pyridinium ring and the appended phenyl groups. The position, intensity, and shape of these spectral bands are sensitive to the molecular structure and the surrounding environment.

Intramolecular Charge Transfer (ICT) Transitions

In molecules possessing both electron-donating and electron-accepting moieties, photoexcitation can lead to a significant redistribution of electron density, a phenomenon known as intramolecular charge transfer (ICT). In the case of Pyridinium, 1-methyl-2,4,6-triphenyl-, the pyridinium core acts as an electron acceptor, while the phenyl substituents can function as electron donors.

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In push-pull systems, the HOMO is often localized on the donor part of the molecule, and the LUMO on the acceptor part. This charge separation in the excited state results in a large change in the dipole moment, making the excited state significantly more polar than the ground state. The energy of this ICT transition is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. While specific studies on the ICT character of Pyridinium, 1-methyl-2,4,6-triphenyl- are not extensively available, the structural features suggest that ICT plays a crucial role in its photophysical behavior.

Fluorescence Quantum Yields and Efficiencies

Fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. This parameter is highly dependent on the competition between radiative (fluorescence) and non-radiative decay pathways from the excited state.

For the analogous compound, 2,4,6-triphenylpyrylium (B3243816) chloride, the fluorescence quantum yield has been shown to be highly solvent-dependent. For instance, in acetonitrile (B52724), a quantum yield of 0.84 has been reported, indicating a highly efficient fluorescence process in this solvent. nsf.gov In contrast, in other solvents such as methanol (B129727) and ethanol (B145695), the quantum yields are significantly lower. This variation is attributed to the influence of the solvent on the rates of non-radiative decay processes. It is expected that Pyridinium, 1-methyl-2,4,6-triphenyl- would exhibit a similar trend in its fluorescence quantum yields.

Table 1: Fluorescence Quantum Yields of 2,4,6-triphenylpyrylium chloride in Various Solvents

| Solvent | Fluorescence Quantum Yield (Φf) |

|---|---|

| Acetonitrile | 0.84 |

| Methanol | 0.25 |

| Ethanol | 0.22 |

| Dichloromethane | 0.18 |

| Acidic Water (pH=2) | 0.35 |

Stokes Shifts and Environmental Influences

The Stokes shift is the difference in energy (or wavelength) between the absorption and emission maxima. This phenomenon arises from the rapid relaxation of the excited state to a lower vibrational level before fluorescence occurs, as well as solvent relaxation around the more polar excited state.

The magnitude of the Stokes shift is a sensitive probe of the local environment of the fluorophore. In polar solvents, the solvent molecules can reorient around the excited state dipole, leading to a greater stabilization of the excited state and consequently a larger Stokes shift. This solvent-dependent shift of the emission maximum is a hallmark of ICT states. For 2,4,6-triphenylpyrylium tetrafluoroborate (B81430), a red shift in the absorption spectrum is observed when moving from a more polar solvent (acetonitrile) to a less polar one (dichloromethane), while the emission maxima remain similar. researchgate.net This suggests a complex interplay of solvent effects on the ground and excited states. A systematic study of the Stokes shift of Pyridinium, 1-methyl-2,4,6-triphenyl- in a range of solvents with varying polarity would provide valuable insights into the nature of its excited state and the extent of charge transfer.

Table 2: Absorption and Emission Maxima of 2,4,6-triphenylpyrylium tetrafluoroborate

| Solvent | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) |

|---|---|---|

| Dichloromethane | ~410 | ~475 |

| Acetonitrile | ~400 | ~475 |

Excited State Dynamics and Relaxation Processes

The fate of the excited state is determined by a series of dynamic processes that occur on timescales ranging from femtoseconds to nanoseconds. Understanding these dynamics is crucial for predicting and controlling the photophysical and photochemical behavior of a molecule.

Ultrafast Radiationless Relaxation Pathways

Following photoexcitation, molecules can return to the ground state through various non-radiative pathways, which compete with fluorescence. These processes include internal conversion (IC) and intersystem crossing (ISC) to the triplet state. For many organic molecules, especially those with conformational flexibility, these radiationless relaxation pathways can be extremely efficient and occur on an ultrafast timescale (femtoseconds to picoseconds).

Solvent Viscosity Dependence of Excited State Decay

The rates of non-radiative decay processes that involve large-amplitude molecular motions are often sensitive to the viscosity of the solvent. In a more viscous environment, these motions are hindered, which can lead to a decrease in the rate of non-radiative decay and, consequently, an increase in the fluorescence quantum yield and lifetime.

For instance, in other molecular systems, an increase in solvent viscosity has been shown to slow down excited-state decay processes that are coupled to torsional dynamics. nih.gov It is plausible that the excited state lifetime of Pyridinium, 1-methyl-2,4,6-triphenyl- would also exhibit a dependence on solvent viscosity. Investigating the photophysical properties in a series of solvents with varying viscosities would provide crucial information about the role of molecular motions in the deactivation of its excited state.

Solvatochromism and Thermochromism Studies

The spectroscopic properties of Pyridinium, 1-methyl-2,4,6-triphenyl- and its analogues are highly sensitive to the surrounding environment, leading to the phenomena of solvatochromism (solvent-dependent color change) and thermochromism (temperature-dependent color change).

Negative Solvatochromism in Pyridinium N-Phenolate Betaine (B1666868) Dyes

A prominent characteristic of pyridinium N-phenolate betaine dyes, which are close analogues of Pyridinium, 1-methyl-2,4,6-triphenyl-, is their pronounced negative solvatochromism. researchgate.netnih.gov This phenomenon refers to a hypsochromic shift (a shift to shorter wavelengths or higher energy) of the longest-wavelength absorption band with increasing solvent polarity. This behavior is attributed to the substantial difference in the dipole moments of the ground and excited states of these molecules.

The ground state of these betaine dyes is highly polar and zwitterionic, with a significant charge separation between the negatively charged phenolate (B1203915) oxygen and the positively charged pyridinium nitrogen. This highly polar ground state is strongly stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding. In contrast, upon electronic excitation, an intramolecular charge transfer occurs from the phenolate moiety to the pyridinium ring, leading to a significant reduction in the dipole moment in the excited state. researchgate.net Consequently, the stabilization of the excited state by polar solvents is less pronounced than that of the ground state. As the solvent polarity increases, the energy of the ground state is lowered to a greater extent than that of the excited state, resulting in a larger energy gap for the electronic transition and, therefore, a blue shift in the absorption maximum.

The extent of this negative solvatochromism is one of the largest ever observed for organic dyes, making them excellent probes for determining solvent polarity. The well-known Reichardt's dye, 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate, is a prime example of a pyridinium N-phenolate betaine that exhibits this remarkable solvatochromic behavior. researchgate.netresearchgate.net

The following interactive table displays the absorption maxima of a representative pyridinium N-phenolate betaine dye in various solvents, illustrating the negative solvatochromism.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |

|---|---|---|

| 1,4-Dioxane | 2.2 | 780 |

| Acetone | 20.7 | 677 |

| Acetonitrile | 37.5 | 640 |

| Ethanol | 24.6 | 594 |

| Methanol | 32.7 | 550 |

| Water | 80.1 | 453 |

Differential Solvation Effects on Spectroscopic Properties

The differential solvation of the ground and excited states is the fundamental reason for the observed solvatochromism. nih.gov In non-polar solvents, the stabilization of the highly polar ground state is minimal. As the solvent polarity increases, the stabilization of the ground state becomes more significant, leading to the observed hypsochromic shift.

Furthermore, specific solvent-solute interactions, such as hydrogen bonding, can play a crucial role. rsc.org Protic solvents, capable of donating hydrogen bonds, can strongly interact with the negatively charged oxygen atom of the phenolate group in the ground state, leading to even greater stabilization and a more pronounced blue shift compared to aprotic solvents of similar polarity.

Thermochromism in these dyes is also linked to changes in solvent polarity with temperature. rsc.org As the temperature of a solution decreases, the dielectric constant of the solvent generally increases, leading to a hypsochromic shift in the absorption maximum, similar to the effect of increasing solvent polarity at a constant temperature.

Two-Photon Absorption (2PA) Properties

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, resulting in an electronic transition to an excited state. This phenomenon has gained significant interest for applications in 3D microfabrication, high-resolution imaging, and photodynamic therapy. The 2PA cross-section (σ₂) is a measure of the efficiency of this process.

While specific 2PA data for Pyridinium, 1-methyl-2,4,6-triphenyl- is not extensively reported, studies on related pyridinium derivatives suggest that this class of compounds can exhibit significant two-photon absorption. The 2PA properties are strongly influenced by the molecular structure, particularly the presence of electron donor-acceptor (D-A) motifs and the extent of the π-conjugated system. nih.gov

In many pyridinium-based dyes, the pyridinium moiety acts as an electron acceptor. By incorporating electron-donating groups and extending the π-conjugation length, the 2PA cross-section can be significantly enhanced. For instance, styryl-pyridinium dyes, which feature a vinylene bridge connecting a donor group to the pyridinium acceptor, have been shown to possess large 2PA cross-sections.

The triphenyl substitution in Pyridinium, 1-methyl-2,4,6-triphenyl- provides a large, delocalized π-electron system. While not a classic D-A-D quadrupolar or D-π-A dipolar structure, the phenyl rings can participate in charge transfer processes. Functionalization of these phenyl rings with donor or acceptor groups would be a strategic approach to tune and enhance the 2PA response.

The following table presents typical 2PA cross-section values for some pyridinium-containing organic molecules to provide a context for the potential 2PA properties of the target compound and its analogues.

| Compound Type | 2PA Cross-Section (σ₂, GM) | Measurement Wavelength (nm) |

|---|---|---|

| Styryl-pyridinium dye | 100 - 500 | 800 - 1000 |

| Bis(styryl)pyridinium salt | up to 1000 | ~900 |

| Pyridinium-based quadrupolar molecule | 500 - 2000 | 750 - 950 |

| Pyridinium-functionalized polymer | > 2000 | 800 - 1100 |

1 GM (Goeppert-Mayer) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Further research involving the synthesis and characterization of specifically designed derivatives of Pyridinium, 1-methyl-2,4,6-triphenyl- is necessary to fully elucidate its two-photon absorption capabilities and potential for nonlinear optical applications.

Theoretical and Computational Chemistry Studies on Pyridinium, 1 Methyl 2,4,6 Triphenyl Systems

Density Functional Theory (DFT) Applications

DFT has become a standard method for studying the ground-state properties of pyridinium (B92312) systems, offering a balance between computational cost and accuracy.

DFT calculations are crucial for determining the most stable three-dimensional structure of the Pyridinium, 1-methyl-2,4,6-triphenyl- cation. Due to the significant steric hindrance caused by the three bulky phenyl groups attached to the pyridinium core, the molecule is inherently non-planar in its ground state. unibo.it The steric repulsion between the hydrogen atoms on the adjacent rings forces the phenyl groups to twist out of the plane of the central pyridinium ring.

Computational studies show that multiple conformations can exist, primarily differing in the dihedral angles between the pyridinium ring and the attached phenyl rings. unibo.it DFT calculations can predict the geometries of these different conformers and their relative energy differences. For similar 2,4,6-trisubstituted pyridinium salts, the favored conformations are largely influenced by the steric bulk of the substituents at the 2- and 6-positions. researchgate.net The energy difference between various conformers of such systems can be very small, often on the order of 0.1 kcal/mol, indicating that multiple conformations may coexist at room temperature. unibo.it

Table 1: Representative Calculated Conformational Energy Data for a Related Pyridinium System

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| Conformer A | 0.0 | ~45° |

| Conformer B | 0.1 | ~135° |

Note: Data is illustrative for a closely related pyridinium system to demonstrate the small energy differences between conformers as determined by DFT calculations. unibo.it

Frontier Molecular Orbital (FMO) theory is a key application of DFT that helps in understanding the chemical reactivity and electronic properties of a molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org

For Pyridinium, 1-methyl-2,4,6-triphenyl-, DFT calculations show that the frontier orbitals are primarily π in nature and are delocalized over the aromatic rings. unibo.it

HOMO: The highest occupied molecular orbital is typically distributed across the triphenyl-substituted pyridinium framework. Its energy level is indicative of the molecule's ability to donate electrons.

LUMO: The lowest unoccupied molecular orbital is also delocalized across the π-system. Its energy level relates to the molecule's ability to accept electrons. The positive charge on the pyridinium nitrogen generally leads to a lower LUMO energy, making the molecule a good electron acceptor.

The analysis of these orbitals is fundamental to predicting the molecule's behavior in chemical reactions and its electronic absorption properties. wikipedia.orgyoutube.com

Table 2: Illustrative Frontier Molecular Orbital Energies from DFT Calculations

| Molecular Orbital | Energy (eV) | Character |

|---|---|---|

| LUMO | -1.2715 | π* |

| HOMO | -5.2822 | π |

| HOMO-LUMO Gap | 4.0107 | - |

Note: This table presents representative FMO data from a DFT study on a substituted aromatic heterocyclic compound to illustrate typical energy values and the calculated energy gap. malayajournal.org

Excited State Calculations (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the properties of molecules in their electronic excited states. rsc.orgresearchgate.net It allows for the simulation of electronic absorption spectra and provides insights into the nature of electronic transitions.

TD-DFT calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum, and the oscillator strengths (f), which relate to the intensity of the absorption bands. For pyridinium systems, the lowest energy electronic transitions are typically of a π→π* nature, involving the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. unibo.it

In a computational study on a closely related methylated pyridyl pyridinium system, the lowest excited state was calculated to be at 387.7 nm. unibo.it The calculations also showed that the first two major transitions were π→π* in character with a significant oscillator strength. unibo.it

Table 3: Representative TD-DFT Calculated Electronic Transitions for a Related Pyridinium System

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 387.7 | > 1.0 | HOMO → LUMO (π→π*) |

| S0 → S2 | 282.3 | 0.777 | π→π* |

Note: This data is from a TD-DFT calculation on a methylated pyridyl pyridinium system, illustrating the type of information obtained from such studies. unibo.it

Upon electronic excitation, the distribution of electron density in a molecule changes, which in turn alters its dipole moment. TD-DFT can be used to calculate the dipole moments of both the ground and excited states. For pyridinium salts and related charge-transfer complexes, the excited state often has a significantly different dipole moment compared to the ground state. oup.com This is because the excited state may have a greater contribution from a dative or charge-transfer electronic configuration (D+A−), leading to increased charge separation and a larger dipole moment. oup.com

The non-planar structure of Pyridinium, 1-methyl-2,4,6-triphenyl- means that conformational changes can significantly impact its excited-state properties. The degree of twisting of the phenyl rings relative to the central pyridinium ring affects the extent of π-conjugation in the molecule. Geometry relaxation in the excited state can lead to a more planar conformation, which stabilizes the excited state and can influence the molecule's fluorescence properties. researchgate.net TD-DFT calculations can model these conformational changes and determine their effect on the excited-state energy landscape, providing insights into processes like exciton (B1674681) trapping and geometry relaxation that are crucial for understanding the photophysics of the molecule. researchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions involving the 1-methyl-2,4,6-triphenylpyridinium cation. Through the application of quantum chemical methods, researchers can gain a deeper understanding of reaction mechanisms at a molecular level.

Elucidation of Reaction Intermediates and Pathways

Theoretical investigations are crucial in identifying and characterizing transient species such as reaction intermediates and transition states that are often difficult to observe experimentally. For pyridinium systems, computational studies can map out the entire reaction coordinate, revealing the step-by-step transformation of reactants into products. For instance, in reactions involving nucleophilic attack on the pyridinium ring, density functional theory (DFT) calculations can pinpoint the formation of intermediate adducts. The energies of these intermediates and the barriers to their formation and subsequent reactions can be calculated, providing a quantitative picture of the reaction pathway.

While specific studies on the 1-methyl-2,4,6-triphenylpyridinium cation are not extensively detailed in the provided context, analogous computational studies on similar pyridinium derivatives highlight the general approach. For example, in the detoxification of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a related compound, hybrid density functional calculations have been employed to investigate reaction pathways. nih.gov These studies reveal mechanisms such as hydrogen atom transfer and subsequent rebound steps to form intermediates like carbinolamines. nih.gov The decomposition of such intermediates can also be modeled, often with the inclusion of solvent molecules to simulate realistic reaction conditions. nih.gov By comparing the energy barriers of different potential pathways, the most favorable reaction mechanism can be determined. nih.gov

| Intermediate | Description | Computational Method for Characterization |

| Wheland-type intermediate | A resonance-stabilized carbocation formed by the attack of a nucleophile on the pyridinium ring. | Geometry optimization and frequency analysis using DFT (e.g., B3LYP/6-31G(d)). |

| Meisenheimer-like complex | A negatively charged adduct formed from the addition of a strong nucleophile. | Calculation of electron density distribution and molecular orbitals. |

| Radical cation intermediate | Formed in single-electron transfer (SET) reactions. | Unrestricted DFT calculations to determine spin density and energy. |

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of the 1-methyl-2,4,6-triphenylpyridinium cation, particularly the orientation of the phenyl groups relative to the pyridinium ring, plays a significant role in its reactivity and photophysical properties. Conformational analysis, aided by computational methods, explores the different spatial arrangements (conformers) of the molecule and their relative energies.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify the most stable conformations (local and global minima) and the energy barriers for interconversion between them (saddle points, corresponding to transition states). For the 1-methyl-2,4,6-triphenylpyridinium cation, the dihedral angles between the pyridinium ring and the three phenyl rings are the key coordinates to explore. The steric hindrance between the ortho-hydrogens of the phenyl groups and the methyl group on the nitrogen atom significantly influences the preferred conformation.

Computational techniques such as relaxed potential energy surface scans, where specific dihedral angles are systematically varied and the energy is minimized with respect to all other coordinates, are commonly used. These calculations can reveal the rotational barriers of the phenyl groups and predict the most populated conformations at a given temperature.

Table 2: Illustrative Conformational Data for 1-methyl-2,4,6-triphenylpyridinium (Note: This table presents hypothetical data based on the expected steric interactions within the molecule, as specific computational results were not found.)

| Conformer | Dihedral Angle (Ring-Phenyl at C2) | Dihedral Angle (Ring-Phenyl at C4) | Dihedral Angle (Ring-Phenyl at C6) | Relative Energy (kcal/mol) |

| A | 45° | 60° | 45° | 0.0 (Global Minimum) |

| B | 90° | 60° | 45° | 2.5 |

| C | 45° | 90° | 45° | 1.8 |

Prediction of Luminescence and Spin States of Pyridinium-Based Radicals

Pyridinium-based radicals are of interest due to their potential applications in materials science, particularly in the realm of organic electronics and spintronics. Computational chemistry provides a powerful avenue to predict and understand the electronic and photophysical properties of these open-shell species, including their luminescence and spin states.

Time-dependent density functional theory (TD-DFT) is a widely used method to calculate the excited-state properties of molecules. For a radical derived from 1-methyl-2,4,6-triphenylpyridinium, TD-DFT can be used to predict its absorption and emission spectra. By calculating the energies of the excited states and the transition probabilities between them, one can estimate the wavelengths of maximum absorption and emission, as well as the quantum yield of luminescence.

Furthermore, computational methods are indispensable for determining the ground spin state of a radical and the energies of other accessible spin states. For pyridinium-based radicals, it is important to understand the distribution of the unpaired electron, which can be visualized through spin density plots. The stability of different spin states (e.g., doublet vs. quartet for a biradical) can be evaluated by comparing their calculated energies. These calculations can guide the design of new stable organic radicals with desired magnetic and optical properties. For instance, studies on triphenylmethyl-type radicals have shown how substituents can influence their photostability and induce fluorescence. xjau.edu.cn

Table 3: Predicted Photophysical Properties of a Hypothetical 1-methyl-2,4,6-triphenylpyridinium Radical (Note: This table is for illustrative purposes, as specific data for the radical of the target compound is not available.)

| Property | Predicted Value | Computational Method |

| Maximum Absorption Wavelength (λ_max) | ~450 nm | TD-DFT (e.g., CAM-B3LYP/6-311+G(d,p)) |

| Maximum Emission Wavelength (λ_em) | ~520 nm | TD-DFT |

| Ground Spin State | Doublet | DFT (U-B3LYP) |

| Spin Density on Pyridinium Ring | ~0.6 | Natural Bond Orbital (NBO) analysis |

Future Outlook and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of 1-methyl-2,4,6-triphenylpyridinium often involves the reaction of 2,4,6-triphenylpyrylium (B3243816) salts with methylamine. Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies. A promising approach involves the use of reusable, heterogeneous catalysts. For instance, recent studies have demonstrated the fabrication of PET@UiO-66 vials as robust catalysts for the multicomponent synthesis of 2,4,6-trisubstituted pyridines. acs.orgnih.gov This method offers advantages like operational simplicity and catalyst reusability. acs.orgnih.gov Another avenue is the development of continuous-flow synthesis protocols, which have been successfully applied to produce 2,4,6-triarylpyrylium salts, the direct precursors to N-alkylpyridinium salts like 1-methyl-2,4,6-triphenylpyridinium. nih.gov These flow methods can significantly reduce reaction times and improve yield and safety. nih.gov

Future work will likely concentrate on one-pot multicomponent reactions that minimize waste and energy consumption, utilizing greener solvents and catalysts to align with the principles of sustainable chemistry. acs.org

| Synthetic Approach | Key Features | Potential Advantages |

| Heterogeneous Catalysis (e.g., PET@UiO-66) | Utilizes robust, surface-modified vials as catalysts. acs.orgnih.gov | Reusability of catalyst, operational simplicity, good to excellent yields. acs.orgnih.gov |

| Continuous-Flow Synthesis | Employs superheated conditions in a continuous flow reactor. nih.gov | Rapid synthesis, improved reaction control, enhanced safety, telescoped reactions. nih.gov |

| Multicomponent Reactions | Combines multiple starting materials in a single step. acs.org | High atom economy, reduced waste, simplified purification. |

Exploration of Undiscovered Reactivity and Elucidation of Complex Mechanistic Pathways

The reactivity of pyridinium (B92312) salts is a rich area for further exploration. N-functionalized pyridinium salts are recognized as convenient precursors for generating carbon-, nitrogen-, and oxygen-centered radicals through single-electron transfer, a field that has seen remarkable progress. acs.org Future research will delve deeper into harnessing the unique reactivity of pyridinyl radicals derived from compounds like 1-methyl-2,4,6-triphenylpyridinium. acs.org

A key area of investigation is the photochemical functionalization of the pyridine (B92270) ring. Recent studies have shown that pyridinyl radicals, generated from the reduction of pyridinium ions, can effectively couple with other radicals, enabling novel C-H functionalization pathways with distinct regioselectivity compared to classical methods. acs.org Elucidating the intricate mechanisms of these photoinduced transformations, including the roles of catalysts and intermediates, will be crucial. acs.orgnih.gov Understanding these pathways will allow for the precise control of reactions to synthesize a diverse range of complex molecules. nih.gov

Rational Design of Pyridinium Systems for Tailored Photophysical Properties and Advanced Functionality

Pyridinium-based molecules are attractive candidates for developing advanced photophysical materials due to their tunable electronic and optical properties. rsc.orgnih.gov The 1-methyl-2,4,6-triphenylpyridinium scaffold serves as an excellent platform for rational design. By strategically modifying the phenyl substituents or the N-methyl group, researchers can fine-tune properties such as absorption, fluorescence emission, and two-photon absorption. nih.govnih.gov

One emerging trend is the design of donor-acceptor molecules where the pyridinium core acts as a potent electron acceptor. nih.govnih.gov This design strategy has led to the development of novel fluorophores with aggregation-induced emission (AIE) characteristics, which are highly emissive in the solid state. nih.gov Future efforts will focus on:

Developing Novel Fluorophores: Creating new pyridinium-based probes for high-resolution bioimaging, including two-photon microscopy. nih.gov

Tuning Emission Properties: Systematically altering the molecular structure to control emission color, quantum yield, and sensitivity to environmental factors (solvatochromism). researchgate.net

Computational Modeling: Utilizing density functional theory (DFT) and other computational methods to predict the photophysical properties of new designs, accelerating the discovery of materials with desired characteristics. nih.govnih.gov

| Design Strategy | Target Property | Potential Application |

| Donor-Acceptor Architecture | Intramolecular Charge Transfer (ICT), Aggregation-Induced Emission (AIE). nih.gov | Organic Light-Emitting Diodes (OLEDs), solid-state lighting. nih.gov |

| Introduction of Electron-Withdrawing/Donating Groups | Tunable HOMO/LUMO energy levels, modified absorption/emission spectra. nih.govnih.gov | p-type dye-sensitized solar cells (DSSCs), fluorescent sensors. nih.govnih.gov |

| Multi-arm/Branched Structures | Enhanced two-photon absorption cross-section, improved aqueous solubility. nih.gov | High-resolution two-photon bioimaging. nih.gov |

Expansion of Catalytic Applications in Organic Transformations

While pyridinium salts are known reagents, their role as catalysts is an expanding field of research. Simple pyridinium ions have been shown to act as highly efficient and recyclable Brønsted acid catalysts in protic media for reactions like acetalization. organic-chemistry.org The catalytic activity is influenced by the electronic nature of the substituents on the pyridinium ring. organic-chemistry.org

Future research will likely explore the catalytic potential of 1-methyl-2,4,6-triphenylpyridinium and its derivatives in a broader range of organic transformations. The steric bulk and electronic properties conferred by the triphenyl substitution could lead to unique selectivity. Areas for investigation include:

Asymmetric Catalysis: Developing chiral versions of pyridinium catalysts for enantioselective reactions. nih.gov

Photoredox Catalysis: Using pyridinium salts as photocatalysts to mediate redox reactions under visible light. nih.gov

Dual-Role Catalysis: Designing systems where the pyridinium moiety acts as both a phase-transfer catalyst and an organocatalyst.

The study of 2,4,6-triphenylpyridinium-substituted nickel(II) catalysts in ethylene (B1197577) polymerization highlights the influence of the pyridinium ligand on catalytic activity and polymer properties, opening doors for designing advanced polymerization catalysts. acs.org

Integration into Advanced Material Science and Enhancement of Device Performance

The unique properties of pyridinium salts make them promising components for advanced materials and electronic devices. rsc.org Their good water/alcohol solubility, ideal HOMO/LUMO energy levels, and excellent electron transfer capabilities are highly desirable. rsc.org

Emerging research is focused on incorporating 1-methyl-2,4,6-triphenylpyridinium and related structures into:

Organic Photovoltaics (OPVs): Pyridinium salt-based molecules have been successfully used as cathode interlayers in polymer solar cells, significantly enhancing power conversion efficiency and open-circuit voltage. rsc.org

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the pyridine ring makes these compounds suitable as electron-transport materials. Bis-terpyridine derivatives, which share structural motifs with triphenylpyridine systems, have been used to create OLEDs with extremely low operating voltages and high efficiency. rsc.org

Ionic Polymers: The incorporation of pyridinium units into polymer main chains can create materials with interesting lyotropic liquid-crystalline and light-emitting properties. nih.gov

Future work will aim to optimize the molecular architecture of pyridinium-based materials to improve device stability, efficiency, and processability, leading to the next generation of organic electronics.

Interdisciplinary Research with Biological and Environmental Systems

The intersection of pyridinium chemistry with biology and environmental science presents numerous opportunities. Pyridine and its derivatives are found in many bioactive molecules, including vitamins and pharmaceuticals. nih.gov

Biological Systems: Pyridinium salts have a long history of being investigated for their biological activity, including antimicrobial, anticancer, and anticholinesterase properties. rsc.orgmdpi.com The positively charged nitrogen atom allows for interaction with negatively charged biological molecules. Future interdisciplinary research could focus on:

Drug Design: Using the 1-methyl-2,4,6-triphenylpyridinium scaffold as a pharmacophore to develop new therapeutic agents. nih.govresearchgate.net The bulky phenyl groups could confer specific binding properties.

Bioimaging: Developing tailored pyridinium-based fluorescent probes for real-time observation of biological processes within cells. nih.gov

Enzyme Inhibition Studies: Investigating the potential of these compounds as specific enzyme inhibitors, for example, against acetylcholinesterase.

Environmental Systems: Pyridine-based compounds are released into the environment from various industrial activities. wikipedia.orgnih.gov Understanding their fate and impact is crucial. Research in this area will involve:

Biodegradation Pathways: Studying the microbial degradation of sterically hindered pyridinium salts like 1-methyl-2,4,6-triphenylpyridinium. While the unsubstituted pyridine ring is readily degraded, bulky substituents may significantly alter biodegradability. wikipedia.orgresearchgate.net

Environmental Interactions: Investigating how these cationic compounds interact with environmental surfaces like soils and sediments, which affects their bioavailability and transport. wikipedia.org

Green Chemistry Applications: Designing pyridinium-based ionic liquids that are not only effective for chemical processes but also have a reduced environmental footprint and are biodegradable. researchgate.netnih.gov

This interdisciplinary approach will be essential for both harnessing the beneficial applications of pyridinium compounds and mitigating any potential environmental risks.

Q & A

Q. How can researchers optimize the synthesis of 1-methyl-2,4,6-triphenylpyridinium salts to improve yield and purity?

Methodological Answer: Synthesis optimization involves varying reaction parameters such as solvent polarity, temperature, and catalyst choice. For instance, pyridinium salts are often synthesized via alkylation of pyridine derivatives using alkyl halides or via cyclization reactions. Employing polar aprotic solvents (e.g., acetonitrile) at elevated temperatures (60–80°C) can enhance reaction rates. Monitoring reaction progress with thin-layer chromatography (TLC) and purifying via recrystallization or column chromatography improves purity. Analytical validation using -NMR and mass spectrometry ensures structural fidelity .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural features of 1-methyl-2,4,6-triphenylpyridinium derivatives?

Methodological Answer: Key techniques include:

- - and -NMR : To confirm substitution patterns and electronic environments of aromatic protons.

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π-stacking in triphenylpyridinium systems).

- FT-IR spectroscopy : Identifies functional groups like C-N stretches (1650–1600 cm) in pyridinium salts. Cross-referencing data with computational simulations (e.g., DFT) enhances interpretation .

Advanced Research Questions

Q. How can computational methods such as DFT aid in understanding the electronic properties and reactivity of 1-methyl-2,4,6-triphenylpyridinium compounds?

Methodological Answer: Density Functional Theory (DFT) calculations predict molecular orbital distributions, hyperpolarizability (for nonlinear optics), and electrostatic potential surfaces. For example, studies on symmetrical pyridinium iodides reveal how electron-withdrawing substituents affect charge distribution and redox behavior. Solvent effects can be modeled using polarizable continuum models (PCMs), guiding experimental design for applications in catalysis or ionic liquids .

Q. What experimental strategies can resolve contradictions in reported physicochemical properties of 1-methyl-2,4,6-triphenylpyridinium salts across different studies?

Methodological Answer: Contradictions often arise from variations in synthesis protocols or measurement conditions. To address this:

- Standardize synthesis routes (e.g., solvent, temperature, purification methods).

- Use high-purity reagents and validate via elemental analysis.

- Compare data under identical experimental setups (e.g., ionic conductivity measurements at 25°C ± 0.1°C). Reproducibility studies and meta-analyses of published data (e.g., density, thermal stability) are critical .

Q. What methodologies are recommended for assessing the stability of 1-methyl-2,4,6-triphenylpyridinium ionic liquids under varying environmental conditions?

Methodological Answer: Stability assessments should include:

- Thermogravimetric Analysis (TGA) : Measures decomposition temperatures under nitrogen/air atmospheres.

- Cyclic Voltammetry : Evaluates electrochemical stability in different solvents.

- Long-term storage tests : Monitor structural integrity via NMR and HPLC after exposure to humidity, light, or elevated temperatures. Microstructural insights from molecular dynamics simulations can predict degradation pathways .

Q. How can researchers design experiments to investigate the potential biomedical applications of 1-methyl-2,4,6-triphenylpyridinium derivatives, such as antimicrobial or anticancer activity?

Methodological Answer:

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.

- Antimicrobial screening : Employ disk diffusion or microdilution methods against Gram-positive/negative bacteria.

- Mechanistic studies : Use fluorescence microscopy to assess membrane disruption or ROS generation. Structure-activity relationships (SARs) should correlate substituent effects (e.g., electron-donating groups) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.